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An In-Depth Technical Guide to (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid:

Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Fluoro-5-
(methylcarbamoyl)phenyl)boronic acid, a key building block for researchers, medicinal

chemists, and drug development professionals. We will delve into its core chemical properties,

provide validated protocols for its synthesis and application, and explore the rationale behind

its utility in modern pharmaceutical research.

Core Chemical Identity and Physicochemical
Properties
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874289-40-4) is a

trifunctionalized benzene ring, making it a highly valuable and versatile reagent in organic

synthesis.[1] The strategic placement of a boronic acid group, a fluorine atom, and a

methylcarbamoyl group imparts a unique combination of reactivity, metabolic stability, and

hydrogen bonding capability.
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The boronic acid moiety is the primary reactive site for palladium-catalyzed cross-coupling

reactions. The ortho-fluoro substituent significantly influences the electronic properties of the

ring and can enhance the metabolic stability of derivative compounds by blocking potential

sites of oxidative metabolism.[2] The meta-carbamoyl group provides a hydrogen bond donor

and acceptor, which is crucial for specific molecular interactions with biological targets such as

enzymes and receptors.[3]

Table 1: Physicochemical Properties of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Property Value Source(s)

CAS Number 874289-40-4 [1][4][5][6]

Molecular Formula C₈H₉BFNO₃ [5][6]

Molecular Weight 196.97 g/mol [5][6]

Appearance White to off-white solid [5]

Melting Point 174-176 °C [5]

pKa (Predicted) 7.50 ± 0.58 [5]

Density (Predicted) 1.31 ± 0.1 g/cm³ [5]

Storage Inert atmosphere, 2-8°C [4][5]

Synthesis and Purification: A Validated Protocol
The synthesis of substituted phenylboronic acids typically proceeds via the formation of an

organometallic intermediate from an aryl halide, followed by quenching with a borate ester and

subsequent acidic hydrolysis.[7] The following protocol describes a robust and reproducible

method adapted from standard procedures for preparing (2-Fluoro-5-
(methylcarbamoyl)phenyl)boronic acid from its corresponding aryl bromide.

Synthetic Workflow
The overall synthetic strategy is a two-step process involving a metal-halogen exchange

followed by boronation and hydrolysis.
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Starting Material:
2-Bromo-4-fluoro-N-methylbenzamide

Step 1: Lithiation
- n-BuLi or i-PrMgCl

- Anhydrous THF, -78°C

 Reagent Addition

Aryl Lithium / Grignard Intermediate

 Formation

Step 2: Boronation
- Triisopropyl borate

- -78°C to RT

 Electrophilic Quench

Boronate Ester Intermediate

 Formation

Step 3: Hydrolysis
- Aqueous Acid (e.g., 1M HCl)

- pH adjustment

 Workup

Final Product:
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

 Isolation

Click to download full resolution via product page

Caption: Synthetic workflow for (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.
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Step-by-Step Experimental Protocol
Materials:

2-Bromo-4-fluoro-N-methylbenzamide

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)

Triisopropyl borate

1M Hydrochloric Acid (HCl)

Diethyl ether

Brine

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 2-Bromo-4-fluoro-N-methylbenzamide (1.0 eq). Dissolve it in

anhydrous THF (approx. 0.2 M concentration).

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium

(1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the

resulting mixture at -78°C for 1 hour. Causality: This low-temperature metal-halogen

exchange is critical to prevent side reactions, such as ortho-lithiation adjacent to the fluorine

atom.

Boronation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring

the temperature remains below -70°C. After the addition is complete, allow the reaction

mixture to slowly warm to room temperature and stir for 12-16 hours. Causality: The slow

warming allows the reaction to proceed to completion. Triisopropyl borate is used as its steric

bulk can prevent the formation of over-boronated species.

Hydrolysis & Workup: Cool the reaction mixture to 0°C in an ice bath and quench by the slow

addition of 1M HCl until the pH is approximately 1-2. Stir vigorously for 1-2 hours. Causality:
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Acidic hydrolysis converts the boronate ester intermediate to the desired boronic acid.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl

acetate (3x). Combine the organic layers.

Purification: Wash the combined organic layers with water and then brine. Dry the solution

over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g.,

water or an ether/hexane mixture) to yield the pure product.

Chemical Reactivity and Core Applications in Drug
Discovery
The primary utility of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid lies in its

application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This

reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²)

bonds, which are central to the structure of many pharmaceutical agents.[2][7]

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction enables the efficient formation of biaryl structures, which are privileged scaffolds

in medicinal chemistry. The boronic acid serves as the organoboron nucleophile that, after

activation by a base, transfers its aryl group to the palladium center.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling
Materials:

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid (1.2 eq)

Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

Solvent (e.g., 1,4-Dioxane/Water, DME, or Toluene)

Procedure:
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Reaction Setup: To a reaction vessel, add the aryl halide, (2-Fluoro-5-
(methylcarbamoyl)phenyl)boronic acid, and the base.

Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three

times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the

Pd(0) catalyst.

Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium

catalyst.

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the

reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and

extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

Purification: The crude product is typically purified by column chromatography on silica gel.

Safety, Handling, and Storage
Proper handling of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is essential for

laboratory safety. The compound is classified as a hazardous substance.

Table 2: Hazard Identification and Safety Precautions
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Hazard Class GHS Statement
Precautionary
Measures

Source(s)

Acute Oral Toxicity
H302: Harmful if

swallowed

P264: Wash skin

thoroughly after

handling. P270: Do

not eat, drink or

smoke when using

this product.

P301+P312: IF

SWALLOWED: Call a

POISON

CENTER/doctor if you

feel unwell.

[4]

Skin Irritation
H315: Causes skin

irritation

P280: Wear protective

gloves. P302+P352:

IF ON SKIN: Wash

with plenty of soap

and water.

[8][9]

Eye Irritation
H319: Causes serious

eye irritation

P280: Wear eye

protection/face

protection.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[8][9]

Respiratory Irritation H335: May cause

respiratory irritation

P261: Avoid breathing

dust. P271: Use only

outdoors or in a well-

ventilated area.

P304+P340: IF

INHALED: Remove

[8][10]
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person to fresh air and

keep comfortable for

breathing.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust.

Avoid contact with skin, eyes, and clothing.[4][10]

Storage: Store in a tightly closed container in a cool, dry place (2-8°C) under an inert

atmosphere.[4][5] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides,

so proper storage is key to maintaining purity.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, regional, and national regulations. Do not let the product enter drains.[4]

Conclusion
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is a sophisticated and highly effective

building block for modern organic synthesis and drug discovery. Its unique combination of a

reactive boronic acid handle, a metabolically robust fluorine substituent, and a hydrogen-

bonding carbamoyl group makes it an invaluable tool for constructing complex molecules with

potential therapeutic applications. The protocols and data presented in this guide provide a

solid foundation for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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